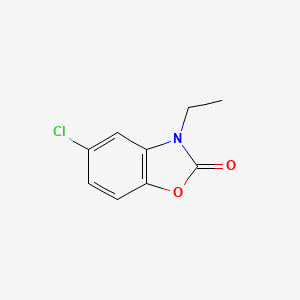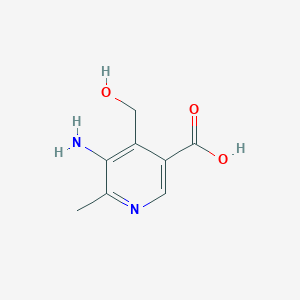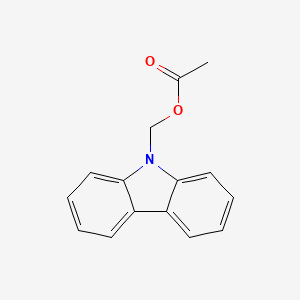![molecular formula C15H17N3O3 B14726590 N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide CAS No. 6032-48-0](/img/structure/B14726590.png)
N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide is a chemical compound that belongs to the class of furan derivatives. This compound features a furan ring attached to a carboxamide group, which is further linked to a pyridine moiety through an ethylcarbamoyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide typically involves the condensation of furan-3-carboxylic acid with 2-(2-pyridin-2-ylethylcarbamoyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
化学反応の分析
Types of Reactions
N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated pyridine derivatives.
科学的研究の応用
N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and conductivity.
作用機序
The mechanism of action of N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds with the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the presence of the pyridine moiety allows for π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.
Furan-2-carboxamides: These derivatives have a furan ring attached to a carboxamide group and are known for their antimicrobial properties.
Uniqueness
N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide is unique due to its combined structural features of both furan and pyridine rings, which contribute to its diverse chemical reactivity and broad spectrum of biological activities. The presence of the ethylcarbamoyl linker also enhances its solubility and bioavailability, making it a valuable compound for various applications.
特性
CAS番号 |
6032-48-0 |
|---|---|
分子式 |
C15H17N3O3 |
分子量 |
287.31 g/mol |
IUPAC名 |
N-[3-oxo-3-(2-pyridin-2-ylethylamino)propyl]furan-3-carboxamide |
InChI |
InChI=1S/C15H17N3O3/c19-14(17-8-4-13-3-1-2-7-16-13)5-9-18-15(20)12-6-10-21-11-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,19)(H,18,20) |
InChIキー |
XFYRNLIFIVIMMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCNC(=O)CCNC(=O)C2=COC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
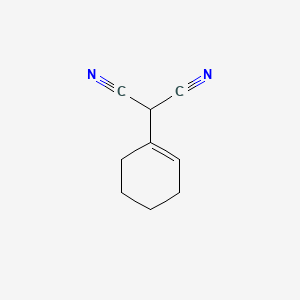
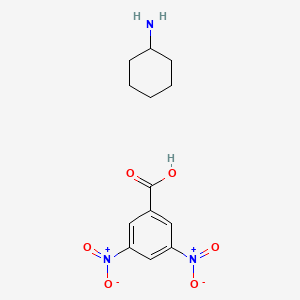
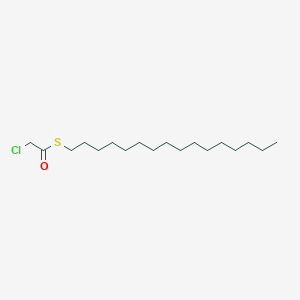
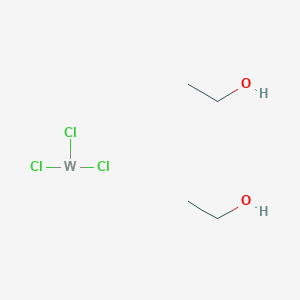
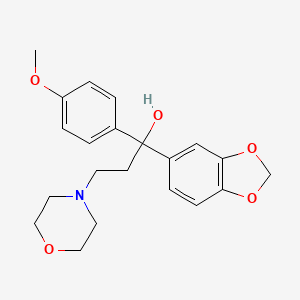

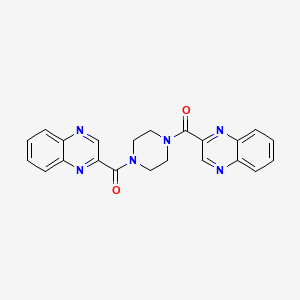


![4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14726569.png)
